3-benzyl-5-phenyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21917-99-7 |
|---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-benzyl-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C16H14N2/c1-3-7-13(8-4-1)11-15-12-16(18-17-15)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,17,18) |
InChI Key |
ZLVBMDHJLBYKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 3 Benzyl 5 Phenyl 1h Pyrazole and Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete proton and carbon framework and establish the connectivity between atoms.
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of 3-benzyl-5-phenyl-1H-pyrazole, recorded in deuterochloroform (CDCl₃), displays characteristic signals that can be assigned to the benzylic, pyrazole (B372694), and phenyl protons. rsc.org
A sharp singlet is observed for the benzylic protons (CH₂), indicating no adjacent protons to cause splitting. rsc.org The lone proton on the pyrazole ring (C4-H) also appears as a singlet, consistent with its isolated position. rsc.org The aromatic protons of the benzyl (B1604629) and phenyl rings overlap in a complex multiplet, typical for monosubstituted benzene (B151609) rings. rsc.org
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
|---|---|---|---|---|
| 7.68-7.66 | d | 7.3 | 2H | Aromatic protons (ortho-protons of 5-phenyl group) |
| 7.40-7.27 | m | - | 8H | Aromatic protons (meta-, para-protons of 5-phenyl group and benzyl group protons) |
| 6.36 | s | - | 1H | Pyrazole ring C4-H |
| 4.04 | s | - | 2H | Benzylic CH₂ |
Data sourced from The Royal Society of Chemistry. rsc.org
Carbon-13 NMR (¹³C NMR) is used to characterize the carbon framework of a molecule. The spectrum for this compound shows distinct signals for the aliphatic benzylic carbon, the carbons of the pyrazole ring, and the aromatic carbons of the phenyl and benzyl substituents. The benzylic carbon appears in the aliphatic region, while the pyrazole C4 carbon is distinctly upfield compared to the other ring carbons. rsc.org The remaining signals in the aromatic region correspond to the quaternary and protonated carbons of the pyrazole and phenyl rings. rsc.org
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 139.1 | Quaternary aromatic/pyrazole carbons (e.g., C3, C5, C-ipso) |
| 132.1 | Quaternary aromatic/pyrazole carbons (e.g., C3, C5, C-ipso) |
| 128.6 | Aromatic CH |
| 128.5 | Aromatic CH |
| 128.4 | Aromatic CH |
| 126.3 | Aromatic CH |
| 125.4 | Aromatic CH |
| 101.5 | Pyrazole ring C4 |
| 33.1 | Benzylic CH₂ |
Data sourced from The Royal Society of Chemistry. rsc.org Note: Specific assignments of overlapping aromatic signals require 2D NMR data.
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the complex structural assembly of molecules like this compound.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this molecule, COSY would show correlations between the adjacent protons within the benzyl ring's aromatic system and within the 5-phenyl ring's aromatic system, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu This technique would definitively link the proton signals to their corresponding carbon signals, for instance, confirming that the proton at δ 6.36 ppm is attached to the carbon at δ 101.5 ppm (C4 of the pyrazole) and the protons at δ 4.04 ppm are attached to the carbon at δ 33.1 ppm (benzylic CH₂). rsc.orgsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. sdsu.edu Key expected HMBC correlations for this compound would include:
A correlation from the benzylic CH₂ protons (δ 4.04) to the C3 and C4 carbons of the pyrazole ring, confirming the benzyl group's attachment point.
Correlations from the pyrazole C4-H proton (δ 6.36) to the C3 and C5 carbons, defining the pyrazole ring structure.
Correlations from the ortho-protons of the 5-phenyl ring to the C5 carbon of the pyrazole, confirming its point of attachment.
Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes, such as conformational changes and restricted rotation. In this compound, DNMR could be employed to investigate the rotational energy barriers around the C-C single bonds that connect the benzyl and phenyl groups to the pyrazole ring.
At room temperature, rotation around these bonds is typically fast on the NMR timescale, resulting in sharp, averaged signals. However, if steric hindrance is significant, this rotation could be slowed at lower temperatures. This restricted rotation could lead to the broadening of NMR signals or even the appearance of new, distinct signals for protons or carbons that were chemically equivalent at higher temperatures. While specific DNMR studies on this compound are not widely reported, the technique remains a powerful tool for probing the conformational flexibility of the substituent groups.
Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an effective method for identifying the functional groups present. The IR spectrum of this compound would exhibit several characteristic absorption bands.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3150-3300 | N-H stretch | Pyrazole ring |
| 3000-3100 | C-H stretch | Aromatic rings |
| 2850-2960 | C-H stretch | Benzylic CH₂ |
| 1450-1610 | C=C and C=N stretch | Aromatic and Pyrazole rings |
| 690-770 | C-H out-of-plane bend | Monosubstituted benzene rings |
The broad N-H stretching band is characteristic of the pyrazole ring. The absorptions just above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds, while those just below 3000 cm⁻¹ are indicative of the aliphatic C-H bonds of the benzyl group. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending vibrations, including strong bands from the C-H out-of-plane bending of the monosubstituted phenyl rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It provides crucial information about the molecular weight and the fragmentation pathways of a compound.
For this compound (C₁₆H₁₄N₂), the molecular ion peak (M⁺) would be detected at an m/z value corresponding to its molecular weight (exact mass: 234.1157). uni.lu Under electron impact (EI) ionization, the molecular ion undergoes fragmentation, producing a characteristic pattern of daughter ions that helps to confirm the structure.
The most prominent fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic bond to form the highly stable tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91, which is often the base peak in the spectrum. Other significant fragments arise from the loss of small molecules or cleavage of the rings.
| m/z Value | Proposed Fragment Ion | Proposed Loss from Parent Ion |
|---|---|---|
| 234 | [C₁₆H₁₄N₂]⁺ | Molecular ion (M⁺) |
| 233 | [C₁₆H₁₃N₂]⁺ | [H] |
| 143 | [C₉H₇N₂]⁺ | [C₇H₇] (benzyl radical) |
| 91 | [C₇H₇]⁺ | [C₉H₇N₂] (phenyl-pyrazole radical) |
| 77 | [C₆H₅]⁺ | [C₁₀H₉N₂] |
The analysis of these fragments—particularly the molecular ion confirming the molecular formula and the base peak at m/z 91 confirming the benzyl moiety—provides unequivocal evidence for the proposed structure of this compound.
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition
High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the precise elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For pyrazole derivatives, HR-MS is used to confirm that the empirical formula derived from the highly accurate mass measurement matches the expected molecular formula of the synthesized compound. For instance, in the characterization of a fluorinated pyrazole derivative, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, HR-MS analysis confirmed the protonated molecule [M+H]⁺ at an m/z of 365.1417, which corresponds to the calculated mass for its elemental formula. mdpi.com This level of precision is essential for validating the successful synthesis of a target molecule and ensuring its purity.
| Compound | Formula | Ion | Calculated m/z | Found m/z |
|---|---|---|---|---|
| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | C25H17FN2 | [M+H]⁺ | 365.1449 | 365.1417 mdpi.com |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, including many pyrazole derivatives. In ESI-MS, a sample in solution is aerosolized and subjected to a strong electric field, leading to the formation of gas-phase ions with minimal fragmentation. Typically, pyrazoles are observed as protonated molecules, denoted as [M+H]⁺. This method provides a clear determination of the molecular weight of the compound. For example, various substituted pyrazoles, such as 3,5-dimethyl-1-phenyl-1H-pyrazole and 1-benzyl-3,5-dimethyl-1H-pyrazole, have been successfully characterized by ESI-MS, showing their respective [M+H]⁺ peaks at m/z = 173 and m/z = 187.16. rsc.org The technique is also sensitive enough for the analysis of oligosaccharides derivatized with pyrazolone (B3327878) compounds, demonstrating its versatility. nih.gov
| Compound | Ion | Observed m/z | Reference |
|---|---|---|---|
| 3,5-dimethyl-1-phenyl-1H-pyrazole | [M+H]⁺ | 173 | rsc.org |
| 3,5-diethyl-1-phenyl-1H-pyrazole | [M+H]⁺ | 201 | rsc.org |
| 1-benzyl-3,5-dimethyl-1H-pyrazole | [M+H]⁺ | 187.16 | rsc.org |
| 1-benzyl-3,5-diethyl-1H-pyrazole | [M+H]⁺ | 215 | rsc.org |
X-ray Crystallography for Definitive Solid-State Structural Determination
Single-crystal X-ray diffraction studies on pyrazole derivatives have confirmed the characteristic planar, five-membered heterocyclic ring structure. The analysis provides definitive proof of the substitution pattern, distinguishing between isomers and confirming the attachment points of the benzyl and phenyl groups. For example, the structure of 4-benzyl-3,5-dimethyl-1H-pyrazole was unequivocally determined, with bond lengths and angles falling within normal ranges. nih.gov Similarly, the molecular structure of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one was confirmed by X-ray diffraction. mdpi.com Crystallographic data for pyrazole derivatives typically include the crystal system, space group, and unit cell dimensions, which define the crystal lattice. nih.govnih.gov
| Parameter | Compound 4 (a pyrazole analog) | 4-benzyl-3,5-dimethyl-1H-pyrazole |
|---|---|---|
| Formula | C23H19BrN4O2 | C12H14N2 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21 |
| a (Å) | 9.348(2) | 6.2303 (6) |
| b (Å) | 9.793(2) | 5.5941 (5) |
| c (Å) | 16.366(4) | 15.1364 (15) |
| α (°) | 87.493(6) | 90 |
| β (°) | 87.318(6) | 97.049 (1) |
| γ (°) | 84.676(6) | 90 |
| Reference | nih.gov | nih.gov |
The relative orientation of the benzyl and phenyl rings with respect to the central pyrazole core is a key structural feature determined by X-ray crystallography. The phenyl group is directly attached to the pyrazole ring, and its orientation is typically defined by a single dihedral angle. In 4-benzyl-3,5-dimethyl-1H-pyrazole, the dihedral angle between the pyrazole and phenyl rings is 78.65°. nih.gov The benzyl group, containing a methylene (B1212753) (-CH2-) linker, possesses greater conformational flexibility. Studies on related structures show that the benzyl unit can adopt a wide range of orientations, which can be influenced by the intermolecular interactions present in the crystal. nih.gov This conformational freedom can be a significant factor in the molecule's ability to interact with biological targets.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Pyrazole and its aromatic derivatives typically exhibit strong absorption bands in the UV region, corresponding to π→π* electronic transitions within the conjugated systems of the pyrazole and attached phenyl rings. scispace.comsemanticscholar.org The position of the absorption maximum (λmax) and the molar absorptivity are characteristic of the molecule's electronic structure. The polarity of the solvent can influence the position of these absorption bands, a phenomenon known as solvatochromism. scispace.comsemanticscholar.org For example, theoretical studies on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone showed a redshift (a shift to longer wavelengths) in the calculated absorption wavelength when moving from the gas phase to solvents of increasing polarity like DCM and DMSO. scispace.com Experimental spectra for related pyrazoles confirm absorption maxima typically in the 200-300 nm range. semanticscholar.orgmaterialsciencejournal.org
| Compound/System | Solvent | λmax (nm) | Transition Type | Reference |
|---|---|---|---|---|
| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone (Theoretical) | Gas Phase | 346.75 | HOMO→LUMO | scispace.com |
| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone (Theoretical) | DCM | 351.48 | HOMO→LUMO | scispace.com |
| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone (Theoretical) | DMSO | 351.92 | HOMO→LUMO | scispace.com |
| 1-(2-((4-(1,4-bis(bromomethyl)benzyl)piperazin-1-yl)methyl)phenyl)-3-(pyridin-2-yl)-1H-pyrazole | Ethanol (B145695) | ~250 and ~280 | π→π* | semanticscholar.org |
| 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (Experimental) | DMSO | 360 | Not Specified | materialsciencejournal.org |
Chemical Reactivity and Derivatization Strategies Involving the 3 Benzyl 5 Phenyl 1h Pyrazole Scaffold
Electrophilic Substitution Patterns on the Pyrazole (B372694) Ring System
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Due to the electronic influence of the two nitrogen atoms, which lowers the electron density at the C3 and C5 positions, electrophilic attack occurs preferentially and often exclusively at the C4 position. pharmaguideline.comnih.govnih.gov This high regioselectivity is a cornerstone of derivatizing the 3-benzyl-5-phenyl-1H-pyrazole scaffold.
Common electrophilic substitution reactions include:
Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group at the C4 position. The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), acts as a mild electrophile. wikipedia.orgyoutube.comijpcbs.comorganic-chemistry.org The reaction on analogous 3,5-disubstituted pyrazoles proceeds smoothly to yield the corresponding 4-carbaldehyde, a valuable intermediate for further transformations. mdpi.comjocpr.com
Halogenation: The pyrazole ring can be readily halogenated at the C4 position using various reagents. N-halosuccinimides (NCS, NBS, NIS) are commonly employed for chlorination, bromination, and iodination, respectively, often under mild conditions. beilstein-archives.org For 3,5-disubstituted pyrazoles, these reactions provide the 4-halo derivatives in good yields. researchgate.net
Nitration: Introduction of a nitro (-NO₂) group at the C4 position is achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. This reaction further deactivates the pyrazole ring but provides a functional group that can be readily converted into an amino group.
The following table summarizes the typical outcomes of electrophilic substitution on the this compound scaffold.
| Reaction Type | Reagents | Position of Substitution | Product |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C4 | This compound-4-carbaldehyde |
| Bromination | NBS | C4 | 4-bromo-3-benzyl-5-phenyl-1H-pyrazole |
| Nitration | HNO₃, H₂SO₄ | C4 | 3-benzyl-4-nitro-5-phenyl-1H-pyrazole |
Nucleophilic Reactivity and Substitution at Pyrazole Ring Positions
Direct nucleophilic substitution on the electron-rich pyrazole ring is generally difficult and uncommon. The C3 and C5 positions are more electrophilic in nature, but attack by nucleophiles typically requires harsh conditions or the presence of strong electron-withdrawing groups, which are absent in the parent scaffold. nih.govnih.gov
However, the pyrazole ring exhibits significant nucleophilic character after deprotonation. The N-H proton at the N1 position is acidic and can be readily removed by a base to form a pyrazolate anion. nih.govencyclopedia.pub This anion is a potent nucleophile and readily reacts with various electrophiles, providing a reliable method for N1-functionalization.
N-Alkylation/N-Arylation: The pyrazolate anion, generated using bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), undergoes efficient reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or aryl halides to furnish N1-substituted pyrazoles. pharmaguideline.com This is the most prevalent form of nucleophilic reactivity for this scaffold.
| Reaction Type | Reagents | Position of Substitution | Product Example |
| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | N1 | 1-methyl-3-benzyl-5-phenyl-1H-pyrazole |
Reactions at the Benzyl and Phenyl Substituents
The benzyl and phenyl groups attached to the pyrazole core can also undergo chemical modification, although the reactivity can be influenced by the heterocyclic ring.
Oxidation of the Benzyl Group: The benzylic methylene (B1212753) (-CH₂-) group is susceptible to oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert the benzyl group into a benzoyl group, yielding (3-benzoyl-5-phenyl-1H-pyrazol). researchgate.netmdpi.com This transformation provides access to a different class of ketone derivatives.
Electrophilic Substitution on Phenyl Rings: Both the C5-phenyl and the N-benzyl rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The pyrazole ring itself acts as a substituent, directing incoming electrophiles. The precise regioselectivity (ortho, meta, para) on each ring would depend on the specific reaction conditions and whether the pyrazole is N-substituted. For instance, in N-aryl pyrazoles, regioselective formylation has been observed on the N-phenyl ring. jocpr.com
Functional Group Interconversions on Pyrazole Derivatives
The derivatives obtained from the primary reactions described above can be subjected to a wide range of functional group interconversions (FGIs), significantly expanding the chemical diversity of the scaffold.
Oxidation of Aldehyde Moieties: The 4-formyl derivative, obtained from the Vilsmeier-Haack reaction, can be oxidized to a carboxylic acid group (-COOH) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. jocpr.com This introduces an acidic functional handle for further derivatization, such as amide or ester formation.
Reduction of Aldehyde Moieties: The same 4-formyl group can be reduced to a hydroxymethyl group (-CH₂OH) using reducing agents like sodium borohydride (B1222165) (NaBH₄).
Reduction of Nitro Groups: A nitro group, whether on the pyrazole ring (C4) or on one of the phenyl substituents, can be readily reduced to a primary amino group (-NH₂). libretexts.org Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or reduction with metals in acidic media (e.g., SnCl₂/HCl). This transformation is crucial for introducing a key nucleophilic site for building more complex structures.
The table below illustrates key functional group interconversions on derivatives of this compound.
| Starting Derivative | Reagents | Transformation | Product |
| 4-Formyl-pyrazole | KMnO₄ | Oxidation | This compound-4-carboxylic acid |
| 4-Formyl-pyrazole | NaBH₄ | Reduction | (3-benzyl-5-phenyl-1H-pyrazol-4-yl)methanol |
| 4-Nitro-pyrazole | H₂, Pd/C | Reduction | 4-amino-3-benzyl-5-phenyl-1H-pyrazole |
Synthetic Exploitation of this compound as a Building Block
The functionalized derivatives of this compound serve as versatile building blocks for constructing more complex molecular architectures, including fused heterocyclic systems and chimeric molecules.
A critical intermediate for the synthesis of fused pyrazoles is the corresponding aminopyrazole. As described previously, 4-amino-3-benzyl-5-phenyl-1H-pyrazole can be synthesized via a nitration-reduction sequence. This amino-pyrazole can then undergo cyclocondensation reactions with 1,3-dielectrophilic species to generate fused bicyclic systems.
Pyrazolo[3,4-b]pyridines: These are formed by reacting an aminopyrazole with β-dicarbonyl compounds (e.g., acetylacetone), α,β-unsaturated ketones, or other suitable three-carbon synthons. mdpi.comnih.govnih.gov The reaction typically proceeds via condensation and subsequent cyclization to annulate a pyridine (B92270) ring onto the pyrazole core.
Imidazopyrazoles: The versatile 5-aminopyrazole synthon can also be used to construct imidazo[1,2-b]pyrazoles. For example, reaction with α-haloketones can lead to the formation of the fused imidazole (B134444) ring. nih.govnih.gov
| Precursor | Reagent Class | Fused System Formed |
| 4-Amino-3-benzyl-5-phenyl-1H-pyrazole | 1,3-Diketone (e.g., Acetylacetone) | Pyrazolo[3,4-b]pyridine |
| 5-Amino-1-phenyl-3-methyl-pyrazole | α-Haloketone | Imidazo[1,2-b]pyrazole |
The term "chimeric derivatives" refers to hybrid molecules created by covalently linking the this compound scaffold to another distinct pharmacophore or molecular entity. This strategy aims to combine the properties of both moieties, potentially leading to compounds with novel or enhanced biological activities.
The synthesis of such hybrids relies on the functional handles introduced onto the pyrazole scaffold. For example:
A 4-carboxylic acid derivative can be coupled with an amine-containing molecule (e.g., another drug, a peptide) via amide bond formation.
A 4-amino derivative can be acylated with a carboxylic acid-containing molecule or used in reductive amination to link to an aldehyde-bearing moiety.
A 4-bromo derivative can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach a wide variety of other aromatic or unsaturated systems.
Examples from the broader pyrazole literature include the synthesis of pyrazole-thiadiazole and pyrazole-triazine hybrids, which have been investigated for their potential pharmacological activities. nih.govmdpi.comnih.gov The functionalized this compound core is an ideal platform for applying these synthetic strategies to create novel chimeric molecules.
Computational Chemistry Studies on 3 Benzyl 5 Phenyl 1h Pyrazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. Through DFT, various properties of 3-benzyl-5-phenyl-1H-pyrazole can be determined, providing a comprehensive understanding of its chemical nature.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For pyrazole (B372694) derivatives, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to find the equilibrium geometry. derpharmachemica.com In the optimized structure of a similar compound, 4-benzyl-3,5-dimethyl-1H-pyrazole, the dihedral angle between the pyrazole and phenyl rings was found to be 78.65 (19)°. nih.gov This significant twist is a common feature in such multi-ring systems. The bond lengths and angles within the pyrazole ring and the attached benzyl (B1604629) and phenyl groups are also calculated and are generally in good agreement with experimental data for related structures. uomphysics.net For instance, in 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid, the dihedral angles between the planes of the phenyl and pyrazole rings were found to be 48.7° and 51.5° for two independent molecules in the unit cell. arkat-usa.org
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| N1–N2 | 1.357 | - |
| N2–C3 | 1.325 | - |
| C3–C4 | - | 106-110 |
| C4–C5 | - | 105-109 |
| C5–N1 | 1.332 | - |
| C(pyrazole)-C(phenyl) | 1.48-1.50 | - |
| N1-N2-C3 | - | 110-112 |
| N2-C3-C4 | - | 111-113 |
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov
For pyrazole derivatives, the HOMO is typically distributed over the pyrazole and phenyl rings, indicating these are the primary sites for electrophilic attack. The LUMO is often localized on the pyrazole ring and adjacent substituents. jcsp.org.pk A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov In a study of pyrazole-carboxamides, the HOMO-LUMO energy gap was calculated to be in the range of 3.88 to 4.71 eV. jcsp.org.pk
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.37 to -5.67 |
| ELUMO | -1.13 to -1.79 |
| Energy Gap (ΔE) | 3.88 to 4.24 |
Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By comparing these theoretical spectra with experimental data, the vibrational modes of the molecule can be assigned to specific stretching, bending, and torsional motions of the atoms. For pyrazole derivatives, characteristic vibrational frequencies are observed for the C-H, C=C, C-N, and N-N bonds within the pyrazole and aromatic rings. derpharmachemica.com For instance, aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. theaic.org The vibrational modes of the benzyl group's CH₂ are also identifiable. theaic.org These theoretical calculations help to interpret and confirm experimental spectroscopic data. researchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretching | 3050 - 3150 |
| C=C Stretching (Aromatic) | 1450 - 1600 |
| Pyrazole Ring Stretching | 1400 - 1550 |
| C-N Stretching | 1250 - 1350 |
| N-N Stretching | 900 - 1000 |
| C-H Bending (Aromatic) | 1000 - 1300 (in-plane), 750 - 1000 (out-of-plane) |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are attractive to electrophiles. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. Green areas have an intermediate potential. For pyrazole derivatives, the nitrogen atoms of the pyrazole ring are typically regions of negative potential, making them likely sites for protonation and coordination with metal ions. unar.ac.id The regions around the hydrogen atoms of the aromatic rings generally exhibit a positive potential. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule. In substituted pyrazoles, NBO analysis can reveal interactions between the lone pair electrons on the nitrogen atoms and the π* anti-bonding orbitals of the aromatic rings, as well as interactions involving the benzyl group. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. For pyrazole derivatives, which are known to exhibit a range of biological activities, molecular docking studies can identify potential protein targets and elucidate the key interactions responsible for their bioactivity. researchgate.netnih.gov
In a typical docking study, the 3D structure of the ligand (this compound) and the target protein are used as input. The docking algorithm then explores various possible binding poses of the ligand within the active site of the protein and scores them based on a scoring function that estimates the binding affinity. The results of molecular docking simulations for pyrazole derivatives have shown that they can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of various enzymes, such as kinases and carbonic anhydrases. nih.govnih.gov For instance, in a study of pyrazole derivatives as potential kinase inhibitors, the compounds were found to bind deeply within the active site, forming hydrogen bonds with the protein backbone. nih.gov The binding energy, a measure of the strength of the interaction, is a key output of these simulations, with more negative values indicating a stronger binding affinity. researchgate.net
Prediction of Binding Modes and Affinities with Target Proteins
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For pyrazole derivatives, docking studies have been instrumental in identifying potential biological targets and understanding their binding mechanisms. While specific docking studies on this compound are not extensively documented in publicly available literature, the binding modes of analogous pyrazole-containing compounds can provide valuable insights.
For instance, studies on various pyrazole derivatives have shown that the pyrazole core can act as a versatile scaffold, participating in a range of interactions within protein binding sites. The phenyl and benzyl substituents of this compound are expected to play a crucial role in defining its binding affinity and selectivity. The benzyl group can explore deeper hydrophobic pockets, while the phenyl group can engage in various interactions, including π-π stacking with aromatic residues of the target protein.
The predicted binding affinities for pyrazole derivatives against various targets can be quantified by scoring functions within docking programs, which estimate the free energy of binding. These scores, while approximate, are useful for ranking potential ligands and prioritizing them for further experimental testing. The table below summarizes representative predicted binding affinities for some pyrazole derivatives against different protein targets, illustrating the range of potential biological activities for this class of compounds.
| Pyrazole Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 2-(methyl/phenyl)-3-(4-(5-substituted-1,3,4-oxadiazol-2-yl)phenyl)quinazolin-4(3H)-one derivatives | NMDA Receptor | -10.5 |
| 5,7-dihydroxy-3-isoprenyl flavone | NMDA Receptor | -10.5 |
| 2-imino-3-methyl-5,5-diphenylimidazolidin-4-one | BACE-1 | -8.7 |
| Fisetin | Hinge Protein | -8.9 |
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The stability of a ligand-protein complex is governed by a network of intermolecular interactions. For this compound, several key interactions can be predicted based on its chemical structure. The pyrazole ring itself contains both hydrogen bond donors (N-H) and acceptors (N), making it capable of forming crucial hydrogen bonds with protein residues.
The aromatic nature of the phenyl and benzyl groups makes π-π stacking a significant potential interaction. These interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan can contribute substantially to the binding affinity. Furthermore, hydrophobic interactions involving the benzyl and phenyl groups are expected to be a major driving force for binding, particularly in nonpolar binding pockets.
Computational analyses of related pyrazole derivatives have consistently highlighted the importance of these interactions. For example, in many kinase inhibitors containing a pyrazole core, the pyrazole nitrogen atoms form hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitory activity. The aromatic substituents often occupy hydrophobic pockets, forming van der Waals contacts and π-π stacking interactions that enhance potency and selectivity.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Complex Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations of pyrazole derivatives bound to their target proteins have been used to validate docking poses and to gain a deeper understanding of the binding process. researchgate.net
An MD simulation of a this compound-protein complex would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal:
Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, the stability of the binding pose can be assessed. A stable RMSD suggests that the ligand remains in its initial binding mode.
Conformational Flexibility: MD simulations can show how the ligand and protein adapt to each other's presence. The benzyl group of this compound, with its flexible linker, may adopt different conformations within the binding pocket to optimize its interactions.
Interaction Persistence: The persistence of key intermolecular interactions, such as hydrogen bonds and π-π stacking, can be monitored throughout the simulation, providing a measure of their strength and importance for binding.
Studies on other pyrazole-containing molecules have demonstrated the power of MD simulations in confirming the stability of predicted binding modes and in revealing subtle but important dynamic aspects of the interaction that are not apparent from static docking studies. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies Informed by Computational Data
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. nih.govresearchgate.net These studies aim to correlate the chemical structure of a series of compounds with their biological activity. Computational data, such as descriptors derived from the 3D structure of the molecules, play a crucial role in developing robust QSAR models. nih.govijsdr.org
For a series of derivatives based on the this compound scaffold, a QSAR study would involve synthesizing and testing a library of analogs with different substituents on the benzyl and phenyl rings. The biological activity data would then be correlated with calculated molecular descriptors, such as:
Electronic properties: (e.g., partial charges, dipole moment)
Steric properties: (e.g., molecular volume, surface area)
Hydrophobic properties: (e.g., logP)
Topological indices: (e.g., connectivity indices)
A statistically significant QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds. For example, a 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors highlighted the importance of hydrogen bond acceptor, hydrophobic, and salt bridge fields for activity. nih.gov
SAR studies, often informed by the results of molecular docking and MD simulations, provide qualitative insights into the relationship between structure and activity. For instance, if docking studies predict that a particular region of the binding pocket is unoccupied, SAR exploration might involve adding substituents to the ligand that can form favorable interactions in that region. The SAR of 4-arylazo-3,5-diamino-1H-pyrazoles revealed that N1-alkylation led to a complete loss of activity, indicating the importance of the N-H group for biological function in that specific series. nih.gov
The table below presents a hypothetical SAR summary for derivatives of this compound, based on general principles observed in pyrazole-based drug discovery programs.
| Modification Position | Substituent Type | Predicted Effect on Activity | Rationale |
|---|---|---|---|
| Phenyl Ring (para-position) | Electron-withdrawing group | May increase or decrease | Alters electronic properties, potentially affecting hydrogen bonding or π-π stacking. |
| Phenyl Ring (para-position) | Bulky hydrophobic group | Likely to decrease | May cause steric clashes in a constrained binding pocket. |
| Benzyl Ring (para-position) | Hydrogen bond donor/acceptor | Potentially increase | Could form additional favorable interactions with the protein. |
| Pyrazole N-H | Alkylation | Likely to decrease | May disrupt a critical hydrogen bond with the target protein. |
Coordination Chemistry of 3 Benzyl 5 Phenyl 1h Pyrazole Derivatives As Ligands
Investigation of Pyrazole (B372694) Derivatives as Homoscorpionate Ligands
One of the most significant applications of pyrazole derivatives in coordination chemistry is in the formation of "scorpionate" ligands, particularly the homoscorpionate tris(pyrazolyl)borates (Tp). wikipedia.org These tridentate ligands are synthesized by the reaction of a pyrazole with an alkali metal borohydride (B1222165), such as potassium borohydride (KBH₄). wikipedia.org The resulting Tp ligand binds to a metal center in a facial, three-coordinate manner, akin to a scorpion grasping its prey, which gives rise to their name. wikipedia.org
While specific studies on the synthesis of a homoscorpionate ligand from 3-benzyl-5-phenyl-1H-pyrazole are not extensively documented, the established synthetic routes for other 3,5-disubstituted pyrazoles are directly applicable. wikipedia.org The general reaction involves the sequential substitution of hydride on the borohydride with pyrazolyl groups. The bulky nature of the benzyl (B1604629) and phenyl substituents on the 3- and 5-positions of the pyrazole ring is expected to influence the reaction rate and the ultimate yield of the corresponding hydrotris(3-benzyl-5-phenylpyrazol-1-yl)borate ligand. The synthesis of bulky pyrazolyl borates from 3,5-disubstituted pyrazoles is a well-established methodology for creating sterically demanding ligand environments that can stabilize reactive metal centers and influence their catalytic activity. wikipedia.org
Ligand Properties and Coordination Modes (e.g., N-donor characteristics)
As a ligand, this compound is a classic N-donor. The coordination primarily occurs through the pyridine-type nitrogen atom (N2) of the pyrazole ring. acs.org Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand, coordinating to two metal centers simultaneously through both nitrogen atoms. cdnsciencepub.com
The electronic properties of the this compound ligand are influenced by its substituents. The phenyl group at the 5-position can participate in π-stacking interactions and can electronically influence the pyrazole ring through resonance. The benzyl group at the 3-position is more electronically isolating but contributes significantly to the ligand's steric profile. These characteristics are crucial in determining the stability and properties of the resulting metal complexes.
The coordination of 3,5-disubstituted pyrazoles can lead to various structural motifs. Besides the formation of mononuclear complexes where the pyrazole acts as a monodentate ligand, they are well-known to form binuclear and polynuclear complexes with the pyrazolate anion acting as a bridge between metal centers. cdnsciencepub.comnih.gov
Synthesis and Characterization of Metal Complexes (e.g., Tl, Co, Mo, Ag, Cd, Cu, Fe complexes)
The synthesis of metal complexes with pyrazole-based ligands can be achieved through various synthetic methodologies. A common approach involves the reaction of a metal salt with the pyrazole ligand in a suitable solvent. nih.gov For instance, the synthesis of Cd(II), Cu(II), and Fe(II) complexes with other pyrazole derivatives has been successfully accomplished by reacting the corresponding metal chloride or nitrate (B79036) salts with the ligand in an aqueous ethanolic solution. nih.gov Similar procedures would be applicable for the synthesis of complexes with this compound.
The synthesis of homoscorpionate (Tp) complexes involves the prior synthesis of the Tp ligand, which is then reacted with a metal precursor. For example, thallium(I) complexes are often synthesized as intermediates to facilitate the transfer of the Tp ligand to other metals. The synthesis of cobalt and molybdenum carbonyl complexes with bulky Tp ligands has also been reported, showcasing the versatility of these ligands in stabilizing metals in various oxidation states.
Below is a table summarizing the types of metal complexes that can be anticipated with this compound-based ligands, based on known complexes with other substituted pyrazoles.
| Metal | Potential Complex Type | Common Characterization Techniques |
| Tl | [Tl{HB(3-Bn-5-Ph-pz)₃}] | NMR, IR, X-ray Crystallography |
| Co | [Co{HB(3-Bn-5-Ph-pz)₃}X] (X = halide, etc.) | UV-Vis, Magnetic Susceptibility, X-ray |
| Mo | [Mo{HB(3-Bn-5-Ph-pz)₃}(CO)₃] | IR, NMR, X-ray Crystallography |
| Ag | [Ag(3-Bn-5-Ph-pzH)₂]X, [Ag(µ-3-Bn-5-Ph-pz)]n | NMR, X-ray Crystallography |
| Cd | [Cd(3-Bn-5-Ph-pzH)₂Cl₂] | IR, NMR, X-ray Crystallography |
| Cu | [Cu(3-Bn-5-Ph-pzH)₂X₂], [Cu{HB(3-Bn-5-Ph-pz)₃}X] | EPR, UV-Vis, X-ray Crystallography |
| Fe | [Fe(3-Bn-5-Ph-pzH)₂X₂], [Fe{HB(3-Bn-5-Ph-pz)₃}X] | Mössbauer, Magnetic Susceptibility, X-ray |
Note: This table is predictive and based on the coordination chemistry of analogous pyrazole ligands.
Impact of Steric Hindrance from Benzyl and Phenyl Substituents on Coordination Geometry
The steric bulk of the benzyl and phenyl groups at the 3- and 5-positions of the pyrazole ring is expected to have a profound impact on the coordination geometry of the resulting metal complexes. In homoscorpionate Tp ligands, bulky substituents at the 3-position create a sterically hindered pocket around the metal center. This can enforce lower coordination numbers and can protect the metal from unwanted side reactions, which is a desirable feature in catalyst design.
Biological Activity Investigations: Mechanisms and Molecular Interactions of 3 Benzyl 5 Phenyl 1h Pyrazole Derivatives
Anticancer Activity and Mechanisms
Derivatives of the pyrazole (B372694) scaffold have been extensively investigated for their cytotoxic effects against numerous cancer cell lines. Research indicates that their anticancer activity is mediated through several key cellular processes, including the modulation of the cell cycle and the induction of programmed cell death, or apoptosis.
One of the primary mechanisms by which pyrazole derivatives exert their anticancer effects is by disrupting the normal progression of the cell cycle, forcing cancer cells to halt at specific checkpoints. This prevents them from dividing and proliferating.
Studies have shown that these compounds can induce cell cycle arrest at different phases. For instance, the derivative 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (Compound 3f) was found to induce cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells after 24 hours of treatment. nih.govbohrium.comresearchgate.net Other research on 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives also confirmed the ability to arrest the cell cycle at the S phase. nih.gov
In contrast, other pyrazole derivatives have been shown to cause arrest at the G2/M checkpoint. Treatment of K562 and Jurkat acute leukemia cell lines with a specific 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative resulted in a distinct arrest at the G2/M phase. researchgate.net This G2/M arrest is often associated with the downregulation of key regulatory proteins such as cyclin B1 and cyclin-dependent kinase 1 (CDK1), which are crucial for entry into mitosis. nih.govfrontiersin.org The disruption of mitotic spindle positioning is another mechanism that can lead to G2/M arrest. nih.gov
Table 1: Cell Cycle Arrest Induced by Pyrazole Derivatives
| Derivative Type | Cell Line | Phase of Arrest | Reference |
|---|---|---|---|
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 (Breast Cancer) | S Phase | nih.govresearchgate.net |
| 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative | K562, Jurkat (Leukemia) | G2/M Phase | researchgate.net |
| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative | HepG-2, BT474, BGC823 | S Phase | nih.gov |
Beyond halting cell division, pyrazole derivatives are potent inducers of apoptosis, a form of programmed cell death that eliminates cancerous cells. This process is triggered through a cascade of molecular events.
A key event in apoptosis induction by some pyrazole compounds is the generation of reactive oxygen species (ROS). High levels of ROS can cause oxidative damage to vital cellular components like proteins, lipids, and DNA, ultimately triggering cell death pathways. researchgate.net The apoptosis induced by compound 3f in MDA-MB-468 breast cancer cells was accompanied by a notable elevation in ROS levels compared to untreated cells. nih.govbohrium.comresearchgate.net
Caspases are a family of protease enzymes that are central to the execution of apoptosis. nih.gov The activation of these enzymes is a hallmark of apoptotic cell death. Multiple studies have confirmed that pyrazole derivatives trigger apoptosis through this pathway.
Treatment with 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole led to a significant rise in caspase-3 enzymatic activity in MDA-MB-486 cells. nih.govresearchgate.net
Similarly, a 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative was shown to induce apoptosis in leukemic cells through the activation of caspase-3. researchgate.net
Further studies on 1,3,5-trisubstituted-1H-pyrazole derivatives found that the most cytotoxic compounds increased the expression of caspase-3. rsc.orgnih.gov
The investigation of phenylpyrazole derivatives as MCL-1 inhibitors also confirmed apoptosis induction through the activation of caspase-3 and the cleavage of its substrate, PARP. acs.org
Table 2: Caspase-3 Activation by Pyrazole Derivatives
| Derivative Type | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 (Breast Cancer) | Increased caspase-3 activity | nih.gov |
| 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative | K562, Jurkat (Leukemia) | Caspase-3 activation | researchgate.net |
| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC3 | Increased Caspase-3 expression | rsc.orgnih.gov |
| Phenylpyrazole derivative (GQN-B37-Me) | H929 (Leukemia) | Caspase-3 activation and PARP cleavage | acs.org |
The decision for a cell to undergo apoptosis is tightly regulated by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins, primarily from the Bcl-2 family. mdpi.com Pyrazole derivatives can shift this balance in favor of cell death.
Research has shown that certain 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives induce intrinsic apoptosis by causing an inversion of the Bax/Bcl-2 expression ratio. researchgate.net More targeted studies on 1,3,5-trisubstituted-1H-pyrazole derivatives demonstrated their ability to significantly decrease the expression of the anti-apoptotic Bcl-2 gene while simultaneously increasing the expression of pro-apoptotic genes like Bax and p53. rsc.orgnih.gov Furthermore, a new class of phenylpyrazole derivatives was discovered to act as selective inhibitors of Myeloid Cell Leukemia 1 (MCL-1), another critical anti-apoptotic protein of the BCL-2 family that is often overexpressed in various cancers. acs.org These findings indicate that pyrazole derivatives can effectively dismantle the protective mechanisms that allow cancer cells to evade apoptosis.
The anticancer activity of pyrazole derivatives is linked to their ability to interact with and inhibit a wide range of specific molecular targets crucial for cancer cell survival and proliferation. mdpi.com The unique chemical structure of the pyrazole ring allows for versatile modifications, enabling the design of potent and selective inhibitors for various oncogenic proteins. mdpi.com
Key molecular targets identified for pyrazole-based compounds include:
Anti-apoptotic Proteins : As detailed previously, members of the Bcl-2 family, including Bcl-2 itself and Mcl-1, are major targets. rsc.orgnih.govacs.org
Protein Kinases : Numerous pyrazole derivatives have been developed as inhibitors of various protein kinases that drive tumor growth, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and BRAF V600E. mdpi.com
Tubulin : Some pyrazole compounds have been identified as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and thereby halting cell division. mdpi.com
DNA : Certain derivatives have shown the ability to bind to the minor groove of DNA, causing DNA damage and inducing genotoxic stress in cancer cells. rsc.orgmdpi.com
This multi-targeted approach underscores the therapeutic potential of the pyrazole scaffold in developing novel anticancer agents. mdpi.com
Targeting Specific Molecular Pathways and Proteins
Tubulin Polymerization Inhibition
The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several derivatives of 3-benzyl-5-phenyl-1H-pyrazole have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.
One study highlighted a 3,5-diphenyl-2-pyrazoline derivative, specifically 5-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, which demonstrated a significant inhibitory effect on tubulin polymerization. mdpi.commdpi.com This compound was found to induce G2/M cell cycle arrest and disrupt the formation of the mitotic spindle. mdpi.commdpi.com Molecular docking studies suggested that this derivative binds to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules. mdpi.commdpi.com
Another series of pyrazole hybrid chalcone (B49325) conjugates, such as (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one, also exhibited tubulin polymerization inhibitory activity. mdpi.com For instance, compound 5n from this series showed potent activity against the SiHa cervical cancer cell line with an IC50 value of 3.60 ± 0.45 µM, while compound 5d was effective against the PC-3 prostate cancer cell line with an IC50 of 2.97 ± 0.88 µM. mdpi.com These compounds displayed selectivity for cancer cells over normal cells. mdpi.com
Furthermore, pyrazoline derivatives bearing a 3,4,5-trimethoxy phenyl moiety have been evaluated as tubulin polymerization inhibitors. nih.gov The lead compound from this series, 3q , showed potent anti-proliferation activity and was comparable to colchicine in its tubulin-polymerization inhibition but with lower toxicity. nih.gov
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HCT116 (Colon Cancer) | Not specified | Binds to colchicine site of tubulin, induces G2/M arrest |
| Compound 5n | SiHa (Cervical Cancer) | 3.60 ± 0.45 | Inhibition of tubulin polymerization |
| Compound 5d | PC-3 (Prostate Cancer) | 2.97 ± 0.88 | Inhibition of tubulin polymerization |
| Compound 3q | Cancer cell lines | Not specified | Inhibition of tubulin polymerization |
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation, survival, and metastasis. Several this compound derivatives have demonstrated significant EGFR inhibitory activity.
A series of novel thiazolyl-pyrazole derivatives were synthesized, and their anticancer activities were evaluated. mdpi.com Among them, compound C7 exhibited double the inhibitory potency towards EGFR compared to the reference drug erlotinib. mdpi.com Molecular docking studies revealed that these potent ligands have a high affinity for the active pocket of the EGFR, forming strong hydrogen bond interactions. mdpi.com
Another study focused on N-phenyl pyrazoline derivatives. researchgate.net One such derivative, 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline (N-phenyl pyrazoline 5), was found to be a potent EGFR inhibitor. researchgate.net It significantly suppressed the viability and proliferation of cervical cancer cells with an IC50 of 4.708 µM. researchgate.net Molecular docking studies showed that this compound overlaps with the binding conformation of erlotinib in the EGFR protein. researchgate.net
Newly designed indole-containing pyrazole analogs have also been identified as EGFR inhibitors. acs.org Compounds such as 1-(5-(1-H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone (HD02 ) and 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone (HD05 ) demonstrated remarkable cytotoxic activities against a panel of cancer cell lines. acs.org Molecular docking simulations on the EGFR tyrosine kinase validated their activity. acs.org
| Compound | Target | IC50 | Key Findings |
|---|---|---|---|
| Compound C7 | EGFR | More potent than erlotinib | High affinity for EGFR active pocket |
| N-phenyl pyrazoline 5 | EGFR | 4.708 µM (cervical cancer cells) | Suppresses cell viability and proliferation |
| HD02 and HD05 | EGFR Tyrosine Kinase | Not specified | Broad cytotoxic activity against various cancer cell lines |
Cyclin-Dependent Kinases (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Derivatives of this compound have been investigated as inhibitors of various CDKs.
A study on 3-aminopyrazole derivatives identified potent inhibitors of CDK2/cyclin A. nih.gov The lead compound, (2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide (PHA-533533 ), inhibited CDK2/cyclin A with a Ki of 31 nM and showed submicromolar IC50 values against various tumor cell lines. nih.gov
In another study, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as CDK2 inhibitors. nih.gov Compound 15 from this series was the most potent, with a Ki of 0.005 µM for CDK2, and it displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. nih.gov Mechanistic studies showed that this compound reduced the phosphorylation of retinoblastoma protein, arrested cells in the S and G2/M phases, and induced apoptosis. nih.gov
| Compound | Target | Ki | IC50 | Key Findings |
|---|---|---|---|---|
| PHA-533533 | CDK2/cyclin A | 31 nM | Submicromolar | Inhibits tumor cell proliferation |
| Compound 15 | CDK2 | 0.005 µM | 0.127–0.560 μM | Induces cell cycle arrest and apoptosis |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Vascular endothelial growth factor receptors (VEGFRs) play a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several this compound derivatives have been identified as inhibitors of VEGFRs, particularly VEGFR-2.
A series of pyrazole derivatives conjugated with pyrazoline, triazolopyrimidine, and pyrazolone (B3327878) moieties were synthesized and evaluated for their anticancer and VEGFR-2 inhibitory activities. researchgate.net Compounds 6c , 7c , and 12c showed significant inhibitory efficiency against VEGFR-2 kinase with IC50 values of 913.51, 225.17, and 828.23 nM, respectively, comparable to the standard drug sorafenib (IC50 = 186.54 nM). researchgate.netmdpi.com
Another study on thiazolyl-pyrazolone derivatives conjugated with tetrahydronaphthalene also identified potent VEGFR-2 inhibitors. rsc.org Compounds 6e , 6g , and 6i from this series displayed highly promising activities by significantly inhibiting VEGFR-2 kinase at very low IC50 values. rsc.org Molecular docking studies indicated favorable binding interactions of these compounds within the active site of VEGFR-2. rsc.org
| Compound | Target | IC50 (nM) | Key Findings |
|---|---|---|---|
| Compound 6c | VEGFR-2 | 913.51 | Significant inhibitory efficiency |
| Compound 7c | VEGFR-2 | 225.17 | Comparable to sorafenib |
| Compound 12c | VEGFR-2 | 828.23 | Promising anticancer agent |
| Compound 6e, 6g, 6i | VEGFR-2 | Very low | Significant inhibition of VEGFR-2 kinase |
Topoisomerase Inhibition
Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair. Inhibition of these enzymes is a key mechanism for many anticancer drugs. Pyrazole derivatives have shown promise as inhibitors of both topoisomerase I and II.
A series of novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related compounds were designed and synthesized as potential topoisomerase IIα inhibitors. Compound 5d from this series exhibited superior cytotoxicity against several cancer cell lines and showed 70.82% inhibition of topoisomerase IIα at a concentration of 100µM. Molecular docking studies suggested a plausible binding mode within the active site of topoisomerase IIα.
Another study on pyrazolo[4,3-f]quinoline derivatives identified compounds with potent anticancer and topoisomerase inhibition activity. mdpi.com Compound 2E from this series showed an equivalent inhibition pattern of topoisomerase IIα activity to that of the standard drug etoposide at a 100 µM dose. mdpi.com
Furthermore, pyrazole-linked benzothiazole-β-naphthol derivatives have been identified as topoisomerase I inhibitors. Compounds 60 , 61 , and 62 exhibited significant cytotoxicity against several cancer cell lines with IC50 values ranging from 4.63–5.54 µM and were found to arrest the cell cycle at the G2/M phase.
| Compound | Target | Inhibition/IC50 | Key Findings |
|---|---|---|---|
| Compound 5d | Topoisomerase IIα | 70.82% inhibition at 100µM | Superior cytotoxicity against cancer cells |
| Compound 2E | Topoisomerase IIα | Equivalent to etoposide at 100 µM | Potent anticancer activity |
| Compounds 60, 61, 62 | Topoisomerase I | IC50: 4.63–5.54 µM | Induces G2/M cell cycle arrest |
Human Carbonic Anhydrase (hCA) IX Inhibition
Human carbonic anhydrase IX (hCA IX) is a transmembrane enzyme that is overexpressed in many types of tumors and is associated with tumor hypoxia and acidification of the tumor microenvironment. It is a validated target for cancer therapy, and pyrazole derivatives have been explored as its inhibitors.
A study on a series of 23 phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acids demonstrated selective inhibition of hCA IX and XII over other isoforms. Derivatives with alkyl substituents in both ortho- and meta-positions of the phenyl ring inhibited hCA IX with Ki values ranging from 5 to 25 µM. Docking experiments provided a rationale for the observed selectivity.
Another series of pyrazole-based benzene (B151609) sulfonamides were designed and evaluated as inhibitors of hCA II, IX, and XII. Compound 4j from this series was a potent inhibitor of hCA IX with an IC50 of 0.15 ± 0.07 μM. Molecular docking studies showed that these inhibitors bind to key amino acid residues in the active site of hCA IX.
| Compound Series | Target | Inhibition Constant (Ki) / IC50 | Key Findings |
|---|---|---|---|
| 5-Aryl-1H-pyrazole-3-carboxylic acids | hCA IX | Ki: 5 - 25 µM | Selective inhibition over other hCA isoforms |
| Pyrazole-based benzene sulfonamides (Compound 4j) | hCA IX | IC50: 0.15 ± 0.07 μM | Potent inhibition of hCA IX |
BTK Kinase Inhibition
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. Pyrazole-containing compounds have been investigated as BTK inhibitors.
A series of pyrazolo[3,4-c]pyrazol and pyrrolo[2,3-c]pyrazol derivatives were designed and synthesized as potential BTK inhibitors. Ten compounds from this series showed varying inhibitory activities against BTK in vitro, with compound 8a being the most potent with an IC50 of 127 nmol/L.
Additionally, pyrazolo-pyrimidine derivatives have been identified as irreversible BTK inhibitors. One such compound, DTRMWXHS-12, is currently in phase I clinical trials for various types of leukemia and lymphoma.
| Compound | Target | IC50 | Key Findings |
|---|---|---|---|
| Compound 8a | BTK | 127 nmol/L | Potent in vitro inhibitory activity |
| DTRMWXHS-12 | BTK | Not specified | Irreversible inhibitor, in clinical trials |
DNA Intercalation or Interaction
Derivatives of the 1H-pyrazole nucleus have been investigated for their ability to interact with DNA, a mechanism that can contribute to their cytotoxic effects on cancer cells. The primary modes of such interactions include intercalation, groove binding, and alkylation. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to significant conformational changes.
One study on 1H-pyrazole-3-carboxamide derivatives explored their DNA-binding properties to understand their antitumor mechanisms beyond kinase inhibition. It was hypothesized that the DNA binding of these compounds could be an alternative contributor to their antiproliferative activity. The investigation revealed that a specific derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), exhibited the highest DNA-binding affinity. This compound was shown to significantly affect DNA conformation and demonstrated cleavage activity on supercoiled plasmid pBR322 DNA, suggesting that DNA can be a potential target for this class of pyrazole derivatives.
Another study focused on 1,3,5-trisubstituted-1H-pyrazole derivatives and their potential to induce DNA damage. Several compounds in this series were found to increase the length of the comet tail in assays, which is indicative of genotoxic stress through DNA strand breaks. This suggests that these pyrazole derivatives can cause cellular damage by directly affecting the integrity of DNA.
Table 1: DNA Interaction Profile of Selected 1H-Pyrazole Derivatives
| Derivative Class | Compound Example | Observed DNA Interaction | Method of Detection |
| 1H-pyrazole-3-carboxamides | pym-5 | High-affinity binding, conformational change, DNA cleavage | Electronic absorption spectroscopy, viscosity measurement, pBR322 DNA cleavage assay |
| 1,3,5-trisubstituted-1H-pyrazoles | Compounds 6c, 8, 10b, 10c | DNA damage (strand breaks) | Comet assay |
Modulation of CRMP2 and c-Kit
Recent in silico studies have explored the potential of pyrazole derivatives to interact with a range of therapeutic targets, including Collapsin Response Mediator Protein 2 (CRMP2) and the proto-oncogene c-Kit. These computational analyses help in identifying promising candidates for further experimental validation.
One such study performed molecular docking of 63 different pyrazole derivatives with CRMP2. The docking scores, which indicate the binding affinity, ranged from -4.1 to -7 kcal/mol. A particular pyrazole derivative, M74, showed the most significant binding affinity with a docking score of -6.9 kcal/mol, which was notably better than the standard drug nalidixic acid (-5.0 kcal/mol). This suggests that pyrazole derivatives have the potential to modulate CRMP2 activity.
The same in silico investigation also examined the interaction of these pyrazole derivatives with c-Kit. The binding affinity scores for the interaction with c-Kit ranged from -5.1 to -8.0 kcal/mol. The derivative M74 again demonstrated a strong binding affinity with a score of -7.9 kcal/mol. These computational findings highlight the potential of pyrazole-based compounds to act as inhibitors of c-Kit, a receptor tyrosine kinase often implicated in cancer.
CYP17 Inhibition
The enzyme Cytochrome P450 17A1 (CYP17) is a key player in the biosynthesis of androgens and is a validated target in the treatment of prostate cancer. An in silico study has also evaluated the potential of pyrazole derivatives to inhibit this enzyme.
The molecular docking analysis of 63 pyrazole derivatives against CYP17 revealed binding affinities ranging from -6.0 to -9.0 kcal/mol. The derivative designated as M74 was identified as having a strong interaction with CYP17, exhibiting a binding affinity of -8.9 kcal/mol. This computational result suggests that the pyrazole scaffold could be a promising starting point for the development of novel CYP17 inhibitors.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a recognized strategy in cancer therapy. Several studies have focused on the design and synthesis of pyrazole-based HDAC inhibitors.
One study developed a series of novel thiol-based HDAC inhibitors that incorporate a 3-phenyl-1H-pyrazole-5-carboxamide scaffold as a surface recognition motif. The evaluation of their inhibitory activity against total HDACs revealed that compound 15j was a more potent inhibitor (IC50 = 0.08µM) than the approved drug Vorinostat (IC50 = 0.25µM) .
Another research effort designed a series of pyrazole derivatives to specifically target HDAC6. Among the synthesized compounds, one derivative demonstrated excellent selective HDAC6 inhibition with an IC50 of 4.95 nM and also exhibited significant HDAC6 degradation activity nih.gov.
Furthermore, a series of hydroxamic acid-based HDAC inhibitors featuring an N1-aryl or N1-H pyrazole nucleus were synthesized. In this series, the indane derivative 6 showed fair HDAC inhibitory activity (IC50 = 46.5 µM), while other derivatives displayed weaker or no activity nih.gov.
Table 2: HDAC Inhibitory Activity of Selected Pyrazole Derivatives
| Derivative Class | Compound Example | Target | IC50 Value |
| Thiol-based 3-phenyl-1H-pyrazole-5-carboxamides | 15j | Total HDACs | 0.08 µM |
| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamides | Compound 6 | HDAC6 | 4.95 nM nih.gov |
| Hydroxamic acid-based pyrazoles | Indane derivative 6 | HDACs | 46.5 µM nih.gov |
Aurora-A Kinase Inhibition
Aurora-A kinase is a key regulator of mitosis, and its overexpression is linked to various human cancers, making it an attractive target for anticancer drug development. A series of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives have been designed and synthesized as potential Aurora-A kinase inhibitors. The study aimed to investigate the anticancer activity of these compounds and their mechanism of action through the inhibition of Aurora-A kinase nih.gov. The synthesized pyrazole derivatives were envisioned to exhibit a synergistic anticancer effect by targeting this kinase nih.gov.
In a different study, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were evaluated for their biological activities and were found to exhibit potent inhibition against both JAK2/3 and Aurora A/B kinases. One of the compounds, 10e , showed significant inhibitory activity against Aurora A with an IC50 value of 0.939 μM nih.gov.
mTORC1 Inhibition and Autophagy Modulation
The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation, and its inhibition can lead to the activation of autophagy, a cellular process of degradation and recycling. A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has shed light on their effects on mTORC1 and autophagy.
Two selected compounds from this series demonstrated the ability to reduce mTORC1 activity, which in turn led to an increase in autophagy at a basal level. Interestingly, these compounds also disrupted the autophagic flux by interfering with the reactivation of mTORC1 and the clearance of LC3-II under starvation and refeeding conditions. This was evidenced by the accumulation of LC3-II and abnormal LC3-labeled punctae. These findings suggest that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides could represent a new class of autophagy modulators with a novel mechanism of action for cancer therapy nih.govnih.gov.
PI3K, JAK2, ALK Kinase Inhibition
The pyrazole scaffold is a common feature in many kinase inhibitors, and derivatives of this compound have been investigated for their activity against several important kinases, including PI3K, JAK2, and ALK.
PI3K Inhibition: A series of (E)-1,3-diphenyl-1H-pyrazole derivatives containing an O-benzyl oxime moiety were synthesized and evaluated for their immunosuppressive activities. One of the most potent compounds, 4n , exhibited significant inhibitory activity against PI3Kγ with an IC50 of 0.28 μM.
JAK2 Inhibition: As mentioned earlier, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were found to be potent inhibitors of JAK2/3 kinases. Compound 10e from this series displayed strong inhibition of JAK2 with an IC50 value of 0.166 μM nih.gov.
ALK Inhibition: While specific studies focusing on the inhibition of Anaplastic Lymphoma Kinase (ALK) by this compound derivatives are not prominently available, the broader family of pyrazole derivatives has been extensively explored as kinase inhibitors. The pyrazole core is a well-established pharmacophore for targeting the ATP-binding site of various kinases. Therefore, it is plausible that derivatives of this compound could be designed to target ALK, a key oncogenic driver in certain cancers.
Table 3: Kinase Inhibitory Profile of Selected Pyrazole Derivatives
| Derivative Class | Compound Example | Target Kinase | IC50 Value |
| (E)-1,3-diphenyl-1H-pyrazoles | 4n | PI3Kγ | 0.28 µM |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazoles | 10e | JAK2 | 0.166 µM nih.gov |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazoles | 10e | Aurora A | 0.939 µM nih.gov |
B-raf Inhibition
Derivatives of the this compound scaffold have been identified as potent inhibitors of B-raf, a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway. Mutations in the B-raf gene, particularly the V600E mutation, are prevalent in a variety of cancers, including melanoma, making it a key target for cancer therapy nih.govnih.gov.
The mechanism of B-raf inhibition by these pyrazole derivatives involves their interaction with the ATP-binding site of the kinase domain. Molecular docking studies have revealed that the pyrazole core can form critical hydrogen bonds with key amino acid residues in the hinge region of the enzyme, such as Cys532 and Thr529 mdpi.com. The phenyl and benzyl (B1604629) substitutions on the pyrazole ring often occupy hydrophobic pockets within the active site, contributing to the potency and selectivity of the compounds nih.govmdpi.com. Specifically, some derivatives have shown a π-stacking interaction between the pyrazole ring and the indole side chain of Trp531, further stabilizing the inhibitor-enzyme complex nih.gov. This targeted interaction effectively blocks the downstream signaling cascade that promotes cell proliferation and survival.
In Vitro Efficacy Across Diverse Cancer Cell Lines and Associated Molecular Responses
The anticancer potential of this compound derivatives has been demonstrated across a wide array of cancer cell lines. These compounds have shown significant cytotoxic effects against cancers of the breast, colon, and skin (melanoma), as well as leukemia.
The molecular responses elicited by these pyrazole derivatives are multifaceted. A primary mechanism of their anticancer activity is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptosis through the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of the intrinsic apoptotic pathway waocp.orgnih.gov. This is often accompanied by an increase in the activity of key executioner enzymes like caspase-3 waocp.orgnih.gov. Furthermore, some derivatives have been found to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle and thereby inhibiting their proliferation waocp.orgcdnsciencepub.com. The pro-apoptotic activity of these compounds is also linked to their ability to modulate the expression of Bcl-2 family proteins, key regulators of apoptosis rsc.org.
Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h) | waocp.org |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Triple Negative Breast Cancer) | 6.45 (48h) | waocp.org |
| Pyrazolylindolin-2-one linked coumarin derivative (4j) | A375 (Melanoma) | 0.96 | nih.gov |
| Phenylpyrazole Derivative (GQN-B37-Me) | MV-4-11 (Leukemia) | Induces apoptosis | acs.org |
Radiosensitizing Effects via DNA Damage Response Modulation
In addition to their direct cytotoxic effects, certain pyrazole derivatives have been shown to act as radiosensitizers, enhancing the efficacy of radiation therapy. Radiation therapy is a cornerstone of cancer treatment that works by inducing DNA damage in cancer cells frontiersin.orgnih.gov. However, the effectiveness of radiotherapy can be limited by the cell's intrinsic DNA damage response (DDR) mechanisms, which repair the radiation-induced lesions frontiersin.orgoncohemakey.comresearchgate.net.
A novel pyrazole derivative, PCW-1001, has been reported to enhance the radiation sensitivity of breast cancer cells nih.gov. Transcriptome analysis of cells treated with this compound revealed the regulation of genes involved in the DNA damage response nih.gov. By modulating the expression of these DDR genes, the pyrazole derivative likely impairs the cancer cells' ability to repair radiation-induced DNA damage, leading to increased cell death. This synergistic effect of combining pyrazole derivatives with radiation therapy holds promise for improving treatment outcomes in cancer patients nih.gov. The induction of DNA damage by some pyrazole derivatives, as evidenced by increased comet tail length in assays, further supports their potential role in combination therapies that target the DNA repair pathways of cancer cells rsc.org.
Antimicrobial Activity (Antibacterial, Antifungal) and Underlying Mechanisms
The this compound scaffold is also a promising platform for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.
Mechanistic Insights into Antimicrobial Action
One of the key mechanisms underlying the antibacterial activity of pyrazole derivatives is the inhibition of DNA gyrase eurekaselect.comnih.gov. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair . By targeting this enzyme, which is present in bacteria but not in humans, pyrazole derivatives can selectively inhibit bacterial growth with potentially fewer side effects . Molecular docking studies have suggested that these compounds bind to the ATP-binding site of the DNA gyrase B subunit, preventing the enzyme from carrying out its function mdpi.com. The interaction often involves hydrogen bonding and hydrophobic interactions with key amino acid residues within the active site nih.gov.
Spectrum of Activity Against Gram-Positive and Gram-Negative Bacterial Strains
Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Gram-Positive Bacteria: These compounds have shown efficacy against clinically significant Gram-positive pathogens such as Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Staphylococcus epidermidis nih.govgreenpharmacy.info. Some trifluorophenyl-substituted pyrazole derivatives have exhibited potent growth inhibition of S. aureus and S. epidermidis with low minimum inhibitory concentrations (MICs) nih.gov.
Gram-Negative Bacteria: The antibacterial spectrum of pyrazole derivatives also extends to Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa nih.govmeddocsonline.org. A number of imidazo-pyridine substituted pyrazole derivatives have been reported to be potent broad-spectrum antibacterial agents, showing better activity than ciprofloxacin against several Gram-negative strains nih.gov. While specific MIC values for this compound derivatives against Streptococcus pyogenes are not extensively documented in readily available literature, the broad-spectrum nature of this class of compounds suggests potential activity that warrants further investigation nih.govnih.gov.
Table 2: Antibacterial Activity of Selected this compound Derivatives
| Bacterial Strain | Compound Derivative | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Trifluorophenyl-substituted pyrazole | 0.39 | nih.gov |
| Staphylococcus epidermidis | Trifluorophenyl-substituted pyrazole | 1.56 | nih.gov |
| Bacillus subtilis | Benzofuran–pyrazole-based compound (9) | - | mdpi.com |
| Escherichia coli | Thiazolidinone-clubbed pyrazole | 16 | nih.gov |
| Pseudomonas aeruginosa | Aza-indole-derived pyrazole | 0.31-1.56 | nih.gov |
| Streptococcus pyogenes | Benzimidazole-pyrazole hybrid | - | nih.gov |
Antifungal Efficacy Against Specific Fungal Strains
In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal activity. They have shown efficacy against pathogenic fungi such as Candida albicans, a common cause of opportunistic fungal infections, and Aspergillus niger, a species that can cause aspergillosis meddocsonline.orgnih.govnih.gov. While the exact mechanisms of antifungal action are still under investigation, they are believed to be similar to their antibacterial mechanisms, potentially involving the disruption of essential cellular processes. There is a need for further research to determine the efficacy of these compounds against other fungal strains like Aspergillus clavatus.
Table 3: Antifungal Activity of Selected this compound Derivatives
| Fungal Strain | Compound Derivative | MIC (µg/mL) | Reference |
|---|---|---|---|
| Candida albicans | Benzimidazole-pyrazole hybrid | - | nih.gov |
| Aspergillus niger | Benzimidazole-pyrazole hybrid | - | nih.gov |
Structure-Activity Relationships Influencing Antimicrobial Potency
The antimicrobial efficacy of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole and adjacent phenyl rings. Structure-activity relationship (SAR) studies reveal that the presence of specific functional groups is crucial for determining the potency and spectrum of their activity. nih.gov
A key determinant of antimicrobial strength is the electronic properties of the substituents. The introduction of electron-withdrawing groups, such as a nitro group (-NO2), has been shown to enhance the biological activity of pyrazole compounds. tandfonline.comyuntech.edu.tw Conversely, the presence of electron-donating groups, like an amino group (-NH2), can diminish or eliminate antibacterial properties. tandfonline.comyuntech.edu.tw For instance, studies on isocoumarin tethered carbothioamide linked pyrazole derivatives revealed that a compound featuring an electron-withdrawing -NO2 group exhibited the highest antimicrobial properties, while a similar compound with an amino group was inactive. tandfonline.com
Further research has indicated that the presence of electronegative groups, such as fluoro and chloro substituents, on the C5 substituted benzene ring of the pyrazole can increase antimicrobial activity. asianpubs.org Some dichloro- and trichloro-pyrazole derivatives have demonstrated outstanding antimicrobial effects. meddocsonline.org The antimicrobial activity of various pyrazole derivatives has been evaluated against a range of pathogens. For example, a series of 1,3,4,5-tetrasubstituted pyrazole derivatives were tested for activity against S. aureus, E. coli, Aspergillus flavus, and C. albicans. mdpi.com Similarly, 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles have shown in vitro activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus. meddocsonline.org
These findings underscore the importance of the electronic and steric properties of substituents in modulating the antimicrobial profile of pyrazole-based compounds, providing a framework for the rational design of new and more potent antimicrobial agents.
Antidiabetic Activity and Molecular Basis
Derivatives of the this compound scaffold have emerged as promising candidates for the management of type 2 diabetes mellitus (T2DM) due to their dual-acting therapeutic potential. morressier.com These compounds have been shown to address the persistent hyperglycemia characteristic of T2DM by simultaneously enhancing insulin (B600854) secretion and augmenting glucose uptake in peripheral tissues through distinct molecular mechanisms. morressier.com
A primary challenge in T2DM is the impaired function of pancreatic β-cells, leading to defective glucose-stimulated insulin secretion (GSIS). morressier.com Certain 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamide derivatives have been identified to directly address this issue by significantly enhancing GSIS from pancreatic β-cells without inducing cytotoxicity. morressier.com
The underlying mechanism for this enhanced insulin secretion involves the activation of the Pancreatic and Duodenal Homeobox 1 (PDX-1). morressier.com PDX-1 is a critical transcription factor that plays a pivotal role in the development and function of pancreatic β-cells, and its activation is a key factor in promoting GSIS. morressier.com Western blot analysis of INS-1 cells treated with a potent pyrazole analog confirmed that the observed increase in GSIS is mediated through the activity of PDX-1, highlighting a specific molecular pathway for the compound's therapeutic effect. morressier.com
In addition to promoting insulin secretion, 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamide derivatives also improve glucose homeostasis by stimulating glucose uptake in muscle cells. morressier.com This action is achieved through the suppression of Mitsugumin 53 (MG53), a muscle-specific E3 ubiquitin ligase. morressier.comresearchgate.net
MG53 is known to induce the ubiquitination and subsequent degradation of Insulin Receptor Substrate 1 (IRS-1). morressier.comthebiogrid.org IRS-1 is a key protein in the insulin signaling cascade; its degradation leads to impaired insulin action and contributes to insulin resistance. researchgate.netnih.gov By suppressing MG53, the pyrazole derivatives inhibit the ubiquitination of IRS-1. morressier.com This prevents the degradation of IRS-1, thereby enhancing insulin signaling and promoting glucose uptake in C2C12 myotube cells. morressier.com This targeted inhibition of an E3 ligase presents a novel mechanism for ameliorating insulin resistance. morressier.comthebiogrid.org
A common therapeutic strategy for managing T2DM involves controlling postprandial hyperglycemia by inhibiting key carbohydrate-digesting enzymes, such as α-glucosidase and α-amylase. nih.govnih.gov Pyrazole derivatives have demonstrated significant inhibitory activity against these enzymes. nih.govresearchgate.net α-Amylase is involved in the breakdown of dietary starch, while α-glucosidase is crucial for digesting carbohydrates into simpler, absorbable units. nih.govtandfonline.com Inhibition of these enzymes delays carbohydrate digestion and glucose absorption, thus lowering blood glucose levels. nih.gov
In vitro studies have quantified the inhibitory potential of various pyrazole derivatives. For example, two synthesized derivatives, Pyz-1 and Pyz-2, showed potent inhibition of both α-glucosidase and α-amylase, with IC50 values comparable to the standard drug, Acarbose. nih.gov Similarly, a series of acyl pyrazole sulfonamides were found to be highly potent against α-glucosidase, with some compounds showing significantly lower IC50 values than Acarbose. frontiersin.org These findings highlight the potential of the pyrazole scaffold in developing effective enzyme inhibitors for diabetes management. nih.govresearchgate.net
Table 1: Inhibitory Activity of Pyrazole Derivatives against α-Glucosidase and α-Amylase
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| Pyz-1 | α-Glucosidase | 75.62 ± 0.56 | Acarbose | 72.58 ± 0.68 nih.gov |
| Pyz-2 | α-Glucosidase | 95.85 ± 0.92 | Acarbose | 72.58 ± 0.68 nih.gov |
| Pyz-1 | α-Amylase | 119.3 ± 0.75 | Acarbose | 115.6 ± 0.574 nih.gov |
| Pyz-2 | α-Amylase | 120.2 ± 0.68 | Acarbose | 115.6 ± 0.574 nih.gov |
| Acyl Pyrazole Sulfonamide (5a) | α-Glucosidase | 1.13 ± 0.06 | Acarbose | 35.1 ± 0.14 frontiersin.org |
| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | α-Glucosidase | 310.57 ± 2.67 | - | - |
| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | α-Amylase | 182.19 ± 3.20 | - | - |
Anti-inflammatory Activity and Related Molecular Targets
The pyrazole nucleus is a well-established scaffold in the development of anti-inflammatory agents. mdpi.com Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on this heterocyclic structure. mdpi.com The primary mechanism through which these compounds exert their pharmacological action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the biosynthesis of prostaglandins—key mediators of inflammation. mdpi.comresearchgate.net
The cyclooxygenase enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation. mdpi.comnih.gov Many traditional NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of COX-1. mdpi.com Consequently, a major focus of drug development has been the design of selective COX-2 inhibitors. nih.gov
Numerous derivatives of this compound have been synthesized and evaluated for their COX-inhibitory activity. nih.govtandfonline.com Structure-activity relationship studies have shown that specific substitutions on the pyrazole ring are critical for potent and selective COX-2 inhibition. For example, compounds with a sulfonamide or methylamine pyrazole structure have demonstrated excellent anti-inflammatory activities and selective inhibition of the COX-2 isoenzyme. tandfonline.com Several pyrazole analogues have exhibited distinctive COX-2 inhibition with selectivity indices (SI) comparable or superior to celecoxib, a well-known selective COX-2 inhibitor. nih.govtandfonline.comnih.gov Docking studies have further elucidated the interactions between these pyrazole derivatives and the active site of the COX-2 enzyme, confirming that specific moieties, such as the –SO2NH2 group, are crucial for binding within the selective pocket of COX-2. tandfonline.comnih.gov
Table 2: Cyclooxygenase (COX) Inhibition Profile of Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
|---|---|---|---|
| Analog 10 | >100 | 12.77 | 7.83 nih.gov |
| Analog 17 | >100 | 14.55 | 6.87 nih.gov |
| Analog 27 | >100 | 13.96 | 7.16 nih.gov |
| Celecoxib (Reference) | 15.23 | 1.75 | 8.68 nih.gov |
| Analog 5s | 182.12 | 2.51 | 72.95 tandfonline.com |
| Analog 5u | 134.12 | 1.79 | 74.92 tandfonline.com |
| Celecoxib (Reference) | 13.21 | 0.16 | 78.06 tandfonline.com |
Modulation of Inflammatory Chemotaxis (e.g., fMLP-OMe and IL-8-induced chemotaxis)
Derivatives of the pyrazole scaffold have been identified as potent modulators of inflammatory chemotaxis, a critical process in the recruitment of leukocytes to sites of inflammation. Research has particularly focused on their ability to interfere with chemotaxis induced by N-formylmethionyl-leucyl-phenylalanine methyl ester (fMLP-OMe) and interleukin-8 (IL-8).
A study on N-(4-substituted)pyrazolyl-N'-alkyl/benzyl/phenylureas revealed their significant inhibitory effects on IL-8-induced neutrophil chemotaxis. nih.govacs.org Notably, a 3-benzyl derivative demonstrated high potency with an IC50 value of 10 nM. nih.govacs.org The mechanism of these compounds does not appear to involve direct binding to the IL-8 receptors CXCR1 and CXCR2. Instead, their action is linked to the inhibition of protein tyrosine kinase (PTK) phosphorylation in the 50-70 kDa range. This interference with the signaling cascade leads to a complete blockage of F-actin polymerization and pseudopod formation, which are essential for cell motility. nih.govacs.org Interestingly, these specific pyrazolyl-urea derivatives did not inhibit fMLP-mediated chemotaxis, suggesting a selective mechanism of action against IL-8 signaling pathways. nih.govacs.org
In contrast, other related heterocyclic structures, such as N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamide, have shown the ability to inhibit both fMLP-OMe and IL-8-induced chemotaxis with very high potency (IC50 values of 3.8 nM and 1.2 nM, respectively), indicating that structural modifications can lead to dual inhibitory activity. amazonaws.com
| Compound Derivative | IC50 (nM) |
|---|---|
| 3-benzylureido | 10 |
| 3-(4-benzylpiperazinyl)ureido | 14 |
| 3-phenylureido | 45 |
| 3-isopropylureido | 55 |
Other Documented Biological Activities (Mechanism-Focused)
Beyond their anti-inflammatory potential, this compound and its related derivatives exhibit a range of other biological activities stemming from distinct molecular mechanisms.
The pyrazole core is recognized as a valuable pharmacophore for the development of antioxidant agents. nih.gov The antioxidant activity of pyrazole derivatives is often attributed to the hydrogen-donating ability of the NH proton within the pyrazole ring. nih.gov These compounds can act as free radical scavengers, a mechanism demonstrated through various in vitro assays.
The antioxidant capacity is frequently evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the pyrazole derivatives donate a hydrogen atom to the DPPH radical, thus neutralizing it. nih.govnih.gov This activity is also observed in their ability to scavenge other reactive oxygen species (ROS) such as nitric oxide (NO) and superoxide radicals. nih.gov The mechanism involves the prevention of oxidative stress by interfering with the propagation of radical chain reactions. ijpsr.com Some pyrazole derivatives have been shown to inhibit lipid peroxidation and NADPH oxidase activity, further underscoring their protective role against oxidative damage. nih.gov
| Assay | Mechanism |
|---|---|
| DPPH Radical Scavenging | Hydrogen atom donation to neutralize the DPPH radical. |
| Nitric Oxide (NO) Scavenging | Interception and quenching of nitric oxide radicals. |
| Superoxide Radical Scavenging | Donation of a hydrogen atom to the superoxide radical. |
Pyrazole derivatives have demonstrated a broad spectrum of antiviral activities, targeting various stages of the viral life cycle. researchgate.net Their mechanisms of action can include the inhibition of viral entry into host cells, interference with viral genome replication, and the prevention of the assembly and release of new viral particles. researchgate.net
For instance, certain pyrazole-based compounds have shown efficacy against coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgrsc.org The proposed mechanism for some of these derivatives involves direct antiviral activity, potentially through the inhibition of key viral enzymes essential for replication. rsc.org In the case of Newcastle disease virus (NDV), pyrazole derivatives have been shown to inhibit virus-induced hemagglutination, suggesting an interference with the viral attachment or entry process. nih.gov The versatility of the pyrazole scaffold allows for the design of compounds that can target specific viral proteins, making them promising candidates for the development of new antiviral therapies. researchgate.netnih.gov
The pyrazole scaffold is increasingly being investigated for its neuroprotective potential in the context of various neurological disorders. manipal.edubenthamdirect.comingentaconnect.com The neuroprotective effects of pyrazole derivatives are often linked to their anti-inflammatory and antioxidant properties.
One of the key mechanisms involves the modulation of neuroinflammation. For example, pyrazolone derivatives have been shown to provide neuroprotection against pentylenetetrazol (PTZ)-induced neuroinflammation in animal models. nih.gov This effect is achieved by regulating the NF-κB/TNF-α/ROS signaling pathway, which plays a crucial role in the inflammatory cascade within the central nervous system. nih.gov Furthermore, certain trisubstituted pyrazole analogs have been found to possess neuroprotective and anti-inflammatory properties by suppressing the adverse activation of microglia, the primary immune cells of the brain. nih.gov By inhibiting microglia-mediated neurotoxicity, these compounds can protect neurons from inflammatory damage. nih.gov
Pyrazole derivatives have been identified as inhibitors of the Maillard reaction, the process of non-enzymatic glycation of proteins that leads to the formation of Advanced Glycation End-products (AGEs). mdpi.comgoogle.com The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications.
The mechanism by which pyrazole derivatives inhibit protein glycation is believed to involve their interaction with early glycation products. A US patent suggests that these compounds can react with the carbonyl moiety in the Amadori rearrangement products. google.com By blocking this reactive carbonyl group, they prevent the subsequent crosslinking of proteins and the ultimate formation of AGEs. google.com This inhibitory action on the Maillard reaction highlights the potential of pyrazole derivatives in mitigating the detrimental effects of protein glycation. mdpi.commdpi.comresearchgate.net
Advanced Research Perspectives and Applications of 3 Benzyl 5 Phenyl 1h Pyrazole Derivatives
Role as Privileged Scaffolds in Modern Medicinal Chemistry and Drug Discovery Programs
The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, making it a valuable starting point for the development of new therapeutic agents. mdpi.com The versatility of the pyrazole ring allows for the strategic placement of various substituents, enabling fine-tuning of a compound's pharmacological properties. nih.govresearchgate.net
Derivatives of 3-benzyl-5-phenyl-1H-pyrazole exemplify this principle. For instance, a series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides were designed and synthesized as potential bifunctional antidiabetic agents. korea.ac.krresearchgate.net In this research, the 3-benzyl-pyrazole core was systematically modified to establish a structure-activity relationship (SAR), leading to the identification of compounds that could stimulate both glucose-stimulated insulin (B600854) secretion (GSIS) and glucose uptake. korea.ac.krresearchgate.net The presence of the benzyl (B1604629) and phenyl groups on the pyrazole core provides a structural basis that can be further functionalized to optimize interactions with specific biological targets, reinforcing its role as a privileged structure in drug discovery programs. mdpi.comkorea.ac.kr
Design and Synthesis of Hybrid Molecules for Synergistic Biological Activity
Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophoric units into a single molecule. mdpi.com This approach aims to create hybrid compounds with enhanced efficacy, improved selectivity, or the ability to modulate multiple biological targets simultaneously, potentially leading to synergistic effects. mdpi.com The pyrazole scaffold is an excellent component for creating such hybrids due to its wide range of biological activities and synthetic accessibility. mdpi.commdpi.com
The this compound framework can be integrated with other bioactive moieties to produce novel hybrid molecules. For example, researchers have successfully created pyrazole-tetrazole and pyrazole-chalcone hybrids. mdpi.comnih.gov The rationale behind this approach is that the resulting hybrid may exhibit a combination of the biological activities of both parent molecules. Assembling the pyrazole core with another N-heterocycle like tetrazole can lead to compounds with potent antimicrobial or antidiabetic activities. mdpi.com Similarly, pyrazole-chalcone conjugates have been investigated as potential anticancer agents. nih.gov The synthesis of these hybrids often involves multi-step reactions where the pre-formed pyrazole derivative is functionalized and then coupled with the second pharmacophore. mdpi.comnih.gov
Applications in Agrochemical Research (e.g., as Insecticidal Agents)
The pyrazole scaffold is a cornerstone in the development of modern agrochemicals, particularly insecticides. orientjchem.org Many commercial pesticides are based on pyrazole derivatives, which often target the nervous systems of insects. nih.govresearchgate.net Research into derivatives of this compound and related structures has yielded compounds with significant insecticidal properties.
Studies have focused on pyrazole-5-carboxamides, which are structurally related to the target compound. Novel series of these derivatives, incorporating N-benzyl carboxamide moieties, have been synthesized and tested against various agricultural pests. acs.orgsigmaaldrich.com These compounds have demonstrated high insecticidal activity against species such as the cotton bollworm (Helicoverpa armigera) and the diamondback moth (Plutella xylostella). nih.govacs.org The introduction of different substituents on the phenyl and benzyl rings allows for the modulation of the compound's potency and spectrum of activity. acs.org For example, the presence of halogen atoms on the phenyl ring has been shown to be beneficial for activity. nih.gov
The table below summarizes the insecticidal activity of selected pyrazole derivatives against common agricultural pests.
| Compound ID | Target Pest | Activity Level | Concentration | Reference |
| IIe | Cotton Bollworm (H. armigera) | 60% stomach activity | 5 mg/kg | acs.org |
| Ij | Cotton Bollworm (H. armigera) | 60% stomach activity | 5 mg/kg | acs.org |
| Il | Cotton Bollworm (H. armigera) | 60% stomach activity | 5 mg/kg | acs.org |
| Ie | Bean Aphid (A. craccivora) | 100% foliar contact activity | 200 mg/kg | acs.orgsigmaaldrich.com |
| IIi | Spider Mite (T. cinnabarinus) | 95% miticidal & ovicidal activity | 200 mg/kg | acs.orgsigmaaldrich.com |
| IIIe | Diamondback Moth (P. xylostella) | 94% activity | 10⁻⁵ mg/L | nih.gov |
| IIIf | Oriental Armyworm (M. separata) | 43% activity | 0.1 mg/L | nih.gov |
Exploration in Materials Science for Novel Electronic or Optical Properties
While the primary focus of research on this compound derivatives has been in the life sciences, the inherent properties of the pyrazole ring suggest potential applications in materials science. The pyrazole heterocycle is an aromatic system with distinct electronic characteristics, which can be harnessed for the development of novel functional materials. The presence of bulky, aromatic substituents like the benzyl and phenyl groups can influence molecular packing in the solid state and affect the photophysical properties of the molecule. Although specific studies on this compound for electronic or optical applications are not prominent in the available literature, the broader class of pyrazole derivatives is known to possess interesting photophysical properties. nih.gov Further research could involve incorporating this scaffold into larger conjugated systems or polymers to explore its potential in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Development as Chemosensors or Molecular Probes
Pyrazole derivatives have emerged as effective scaffolds for the design of chemosensors and molecular probes. nih.gov These are molecules designed to selectively bind to a specific analyte (like a metal ion or an anion) and produce a detectable signal, such as a change in color (colorimetric sensor) or fluorescence. nih.gov The pyrazole ring, with its adjacent nitrogen atoms, can act as an effective coordination site for metal ions. nih.gov
The this compound framework can be functionalized to create selective chemosensors. By introducing specific chelating groups or fluorophores onto the scaffold, it is possible to design probes for various analytes. For example, acylhydrazone derivatives containing a pyridine (B92270)–pyrazole unit have been successfully used as fluorescent chemosensors for the selective detection of aluminum ions (Al³⁺). nih.gov The design principle involves the pyrazole nitrogen atoms participating in the complexation of the metal ion, which in turn modulates the electronic properties of the molecule and leads to a change in its fluorescence emission. nih.gov This highlights a promising avenue for the future development of this compound-based sensors for environmental or biological monitoring.
Ligand Design for Asymmetric Catalysis or Metal-Organic Frameworks
The structural rigidity and coordinating ability of the pyrazole ring make its derivatives excellent candidates for use as ligands in coordination chemistry. These ligands can be used to create metal complexes for applications in areas such as asymmetric catalysis or the construction of Metal-Organic Frameworks (MOFs).
Research has demonstrated that functionalized phenyl-1H-pyrazoles can serve as valuable building blocks for creating asymmetric ligands. rsc.org For example, the introduction of a formyl group onto the pyrazole ring provides a handle for synthesizing chiral imine ligands through condensation with a chiral amine. rsc.org These ligands can then be coordinated to a metal center to create a catalyst for enantioselective reactions. The benzyl and phenyl groups in this compound can provide the necessary steric bulk to create a well-defined chiral pocket around the metal center, which is crucial for achieving high levels of stereocontrol in catalysis. Similarly, appropriately functionalized pyrazole derivatives can act as linkers for the self-assembly of MOFs, which are crystalline materials with potential applications in gas storage, separation, and catalysis.
Future Research Directions and Emerging Trends for 3 Benzyl 5 Phenyl 1h Pyrazole
The 3-benzyl-5-phenyl-1H-pyrazole scaffold stands as a promising platform in medicinal chemistry, meriting further investigation to unlock its full therapeutic potential. Future research is poised to pivot towards a multi-pronged approach, integrating advanced chemical synthesis, computational biology, and systems-level mechanistic studies. These efforts will be crucial for transforming this promising chemical entity into a finely tuned, clinically relevant agent.
Q & A
Q. What are the common synthetic routes for 3-benzyl-5-phenyl-1H-pyrazole and its derivatives?
The synthesis typically involves multi-step protocols, such as cyclocondensation of hydrazines with β-diketones or enaminones. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine . Mannich reactions and reductive amination are also employed to introduce substituents, as seen in the synthesis of 1,5-diarylpyrazole analogs . Key steps include optimizing solvent systems (e.g., ethanol, DMF) and catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) .
Q. How are structural and spectral characterization methods applied to confirm the identity of this compound derivatives?
Standard techniques include:
- NMR spectroscopy : To assign substituent positions (e.g., aromatic protons in 1H-NMR, carbonyl carbons in 13C-NMR) .
- IR spectroscopy : Identification of functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
- X-ray crystallography : Resolves bond angles and torsion angles, as demonstrated for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns .
Q. What pharmacological activities are associated with pyrazole derivatives, and how are they screened?
Pyrazole derivatives are evaluated for anticonvulsant, anti-inflammatory, and antimicrobial activities. For example:
- In vitro assays : Antibacterial activity against Gram-positive/negative strains via MIC determination .
- In vivo models : Analgesic activity assessed using tail-flick or carrageenan-induced inflammation tests .
- Enzyme inhibition : Carbonic anhydrase or COX-2 inhibition assays, as seen in studies of trifluoromethyl-substituted pyrazoles .
Advanced Research Questions
Q. How can synthetic methodologies for this compound be optimized to improve yield and regioselectivity?
- Catalytic systems : Use of Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance aryl-substituent regioselectivity .
- Microwave-assisted synthesis : Reduces reaction time and improves yields compared to conventional heating .
- Solvent selection : Polar aprotic solvents (e.g., DMF) favor cyclization, while ethanol minimizes side reactions .
Q. How do researchers resolve contradictions in spectral or bioactivity data for structurally similar pyrazole analogs?
- Combined experimental-theoretical approaches : Density Functional Theory (DFT) calculations validate NMR/IR data and predict electronic effects of substituents (e.g., trifluoromethyl groups) .
- Crystallographic refinement : Single-crystal X-ray studies resolve ambiguities in tautomeric forms or stereochemistry .
- Dose-response reassessment : Repetition of bioassays under controlled conditions (e.g., fixed pH, temperature) to address variability in IC₅₀ values .
Q. What strategies are used to design pyrazole derivatives with enhanced target selectivity (e.g., kinase or receptor antagonists)?
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) to map pharmacophore requirements .
- Molecular docking : Predict binding interactions with target proteins (e.g., carbonic anhydrase IX) using software like AutoDock .
- Metabolic stability screening : Introduction of electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated degradation .
Q. How can computational methods guide the synthesis of novel this compound analogs?
- Retrosynthetic analysis : Tools like Synthia™ propose feasible routes based on available starting materials .
- ADME prediction : Software such as SwissADME forecasts pharmacokinetic properties (e.g., BBB permeability) to prioritize analogs .
- Transition state modeling : Identifies rate-limiting steps in cyclocondensation reactions to optimize reaction conditions .
Notes
- Methodological focus : Emphasis on experimental design, data validation, and computational integration.
- Advanced vs. basic : Clear distinction via technical depth (e.g., SAR vs. synthesis basics).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
